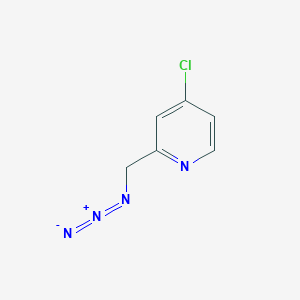
2-Azidomethyl-4-chloropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azidomethyl-4-chloropyridine is a useful research compound. Its molecular formula is C6H5ClN4 and its molecular weight is 168.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Scientific Research Applications
-
Organic Synthesis :
- 2-Azidomethyl-4-chloropyridine serves as a versatile building block for synthesizing more complex molecules, including heterocycles and pharmaceuticals. Its azide group can readily participate in cycloaddition reactions, leading to the formation of triazoles and other nitrogen-containing compounds.
-
Medicinal Chemistry :
- The compound has potential as a precursor for developing biologically active compounds. Research indicates that derivatives of pyridine with azide functionalities exhibit antimicrobial and anticancer properties, making them valuable in drug development.
-
Materials Science :
- In materials science, this compound is utilized to create functional materials such as polymers and nanomaterials. The reactive azide group allows for the incorporation of various functionalities into polymer matrices, enhancing their properties for specific applications.
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of compounds derived from this compound. The results demonstrated that certain derivatives exhibited significant inhibitory effects on cancer cell proliferation, highlighting the compound's utility in developing new anticancer agents .
Case Study 2: Click Chemistry Applications
Research focused on the application of click chemistry using this compound to synthesize complex molecular architectures. The azide group facilitated the formation of triazoles through cycloaddition reactions with alkynes, showcasing its effectiveness in organic synthesis .
Data Table: Comparison of Related Compounds
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| This compound | Azide at position 2, Chlorine at position 4 | Versatile building block for complex organic synthesis |
| 3-Azidomethyl-4-chloropyridine | Azide at position 3, Chlorine at position 4 | Potential for diverse biological activities |
| 5-Azido-2-methylpyridine | Azide at position 5 | Unique positioning enhances medicinal chemistry potential |
Propiedades
Fórmula molecular |
C6H5ClN4 |
|---|---|
Peso molecular |
168.58 g/mol |
Nombre IUPAC |
2-(azidomethyl)-4-chloropyridine |
InChI |
InChI=1S/C6H5ClN4/c7-5-1-2-9-6(3-5)4-10-11-8/h1-3H,4H2 |
Clave InChI |
OWVBVNSYKXWWAE-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1Cl)CN=[N+]=[N-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













